2-(Hydroxymethyl)isonicotinic acid
Overview
Description
“2-(Hydroxymethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
The synthesis of derivatives of isonicotinic acid has been reported in the literature. For instance, a new series of substituted 1,2,4-triazoles derivative were synthesized using isonicotinic acid hydrazide (INH) as a starting material .Molecular Structure Analysis
Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The addition of a hydroxymethyl group to this structure would result in “2-(Hydroxymethyl)isonicotinic acid”.Chemical Reactions Analysis
Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . This could be a potential reaction pathway for the formation of “2-(Hydroxymethyl)isonicotinic acid”.Scientific Research Applications
Field
This compound is used in the field of cancer research .
Application
Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . Hydrazone chemicals, which include 2-(Hydroxymethyl)isonicotinic acid, have a unique biologic action and excellent coordination ability, making them hot topics in pharmaceutical research .
Results
While no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise in pharmaceutical research .
Plant Immunity
Field
2-(Hydroxymethyl)isonicotinic acid is used in the field of plant immunity .
Application
This compound, also known as N-cyanomethyl-2-chloro isonicotinic acid (NCI), is a potent plant immune inducer . It was identified in a screen of 2-chloroisonicotinamide derivatives for control of rice blast .
Results
The results of the application of NCI in controlling rice blast were not detailed in the source .
Antibacterial Activity
Field
This compound is used in the field of antibacterial research .
Application
A series of new isoniazid derivatives, including isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides, were synthesized and studied for their antibacterial activity .
Results
The results of the antibacterial activity of these new isoniazid derivatives were not detailed in the source .
Synthesis of Derivatives
Field
2-(Hydroxymethyl)isonicotinic acid is used in the field of organic synthesis .
Application
Isonicotinic acids, including 2-(Hydroxymethyl)isonicotinic acid, are used for the synthesis of various derivatives . These derivatives include hydrazide derivatives like isoniazid, iproniazid, and nialamide, and amide and ester derivatives like ethionamide and dexamethasone isonicotinate .
Results
The results of the synthesis of these derivatives were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-(hydroxymethyl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKOGCATGREDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618257 | |
Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)isonicotinic acid | |
CAS RN |
915140-06-6 | |
Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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